Dimethyl 2-Oxopropylmalonate

Description

Foundational Significance of β-Keto Malonate Esters in Chemical Transformations

β-Keto esters are crucial intermediates in organic synthesis, prized for their ability to form carbon-carbon bonds. nih.govresearchgate.net They contain both electrophilic and nucleophilic sites, making them valuable synthons for creating complex molecules. rsc.org The presence of two carbonyl groups enhances the acidity of the α-hydrogen, facilitating the formation of an enolate which can then participate in various reactions.

These compounds are extensively used in the synthesis of pharmaceuticals, agrochemicals, and natural products. Key transformations involving β-keto esters include alkylation, hydrolysis, and decarboxylation to produce β-alkylated ketones, esters, and carboxylic acids. nih.gov Their versatility is further demonstrated in their use for producing compounds like paclitaxel (B517696) and (±)-velloziolone. rsc.org

The general reactivity of β-keto esters can be leveraged in several named reactions, including:

Claisen Condensation: A fundamental method for forming β-keto esters by reacting an ester with a strong base. researchgate.net

Dieckmann Condensation: An intramolecular version of the Claisen condensation used to form cyclic β-keto esters. researchgate.net

Knoevenagel Condensation: A reaction between an active methylene (B1212753) compound (like a malonic ester) and an aldehyde or ketone. wikipedia.org

The following table summarizes some common reactions of β-keto esters:

| Reaction Type | Description |

|---|---|

| Alkylation | Introduction of an alkyl group at the α-carbon. |

| Hydrolysis | Conversion of the ester group(s) to carboxylic acids. |

| Decarboxylation | Removal of a carboxyl group, typically upon heating. |

| Michael Addition | 1,4-addition of the enolate to an α,β-unsaturated carbonyl compound. nih.govrsc.org |

Elucidation of the 2-Oxopropyl Moiety's Contribution to Synthetic Reactivity and Versatility

The ketone in the 2-oxopropyl group can participate in reactions independently of the malonate functionality. This dual reactivity is valuable in the synthesis of heterocyclic compounds and complex pharmaceutical intermediates. vulcanchem.com For instance, the 2-oxopropyl chain can be used to introduce a ketone-containing side chain in the synthesis of more complex molecules. vulcanchem.com

Historical Development and Evolution of Research Involving Dimethyl 2-Oxopropylmalonate Analogues

The chemistry of malonic esters has a rich history, with their utility in organic synthesis being recognized for over a century. wikipedia.org The development of methods to synthesize and functionalize these compounds has been a continuous area of research. Early methods focused on simple alkylations of diethyl malonate.

A significant advancement in the field was the development of palladium-catalyzed reactions of allyl β-keto carboxylates and malonates in the 1960s. nih.gov This research expanded the classical chemistry of these compounds, introducing new synthetic methodologies that were not possible with conventional methods. nih.gov These palladium-catalyzed transformations allow for reactions like reductive elimination, aldol (B89426) condensation, and Michael addition to occur under mild and neutral conditions. nih.gov

More recently, research has focused on developing more efficient and environmentally friendly methods for synthesizing and transforming β-keto esters. This includes the use of organocatalysis for enantioselective reactions and the development of one-pot synthesis procedures. rsc.orgorgsyn.org For example, the use of methyl potassium malonate has been shown to be an effective alternative to Meldrum's acid in certain syntheses. organic-chemistry.org The continuous evolution of synthetic methods highlights the enduring importance of β-keto malonates and their analogues in organic chemistry. nih.gov

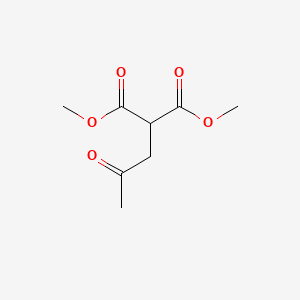

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

dimethyl 2-(2-oxopropyl)propanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O5/c1-5(9)4-6(7(10)12-2)8(11)13-3/h6H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFTGUZGYWNARRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC(C(=O)OC)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60482500 | |

| Record name | Dimethyl (2-oxopropyl)propanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60482500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24889-15-4 | |

| Record name | Dimethyl (2-oxopropyl)propanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60482500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Iii. Mechanistic Investigations into the Reactivity of Dimethyl 2 Oxopropylmalonate

Enolate Ion Generation and Its Participatory Role in Reaction Pathways

A key feature of dimethyl 2-oxopropylmalonate's reactivity is the acidity of the α-hydrogens located on the carbon atom situated between the two carbonyl groups and the oxopropyl group. The removal of one of these protons by a base leads to the formation of a resonance-stabilized enolate ion. libretexts.org This enolate is a potent nucleophile and plays a central role in a variety of chemical transformations.

The formation of the enolate is typically achieved by treating this compound with a suitable base. The choice of base is critical and can influence the equilibrium concentration of the enolate. While weaker bases like alkoxides can generate the enolate, the equilibrium may not completely favor its formation. youtube.com For quantitative conversion to the enolate, stronger bases such as sodium hydride (NaH) or lithium diisopropylamide (LDA) are often employed. youtube.com These strong bases ensure irreversible deprotonation, providing a high concentration of the reactive enolate species for subsequent reactions. youtube.com

The stability of the resulting enolate is enhanced by the delocalization of the negative charge across the two carbonyl groups, making it a "stabilized enolate." masterorganicchemistry.com This delocalization reduces the nucleophilicity of the enolate compared to a simple ketone enolate but also makes it less prone to side reactions, allowing for more controlled and selective chemical transformations.

The enolate of this compound is an excellent nucleophile for SN2 (bimolecular nucleophilic substitution) reactions. libretexts.orgucalgary.ca In these reactions, the nucleophilic enolate attacks an electrophilic carbon atom of an alkyl halide, displacing the halide leaving group and forming a new carbon-carbon bond. ucalgary.ca This process, known as alkylation, is a fundamental method for introducing alkyl groups at the α-position of the malonate derivative.

The mechanism of this SN2 reaction involves a backside attack of the enolate on the alkyl halide. mdpi.com The reaction rate is dependent on the concentration of both the enolate and the alkyl halide. chemguide.co.uk The success of the SN2 reaction is also influenced by the nature of the alkyl halide. Primary and methyl halides are the most suitable substrates, as they are less sterically hindered and thus more susceptible to backside attack. ucalgary.ca Tertiary halides are generally not used as they tend to undergo elimination reactions (E2) in the presence of the basic enolate. libretexts.org

A classic example of this reactivity is the malonic ester synthesis, which utilizes the alkylation of a malonate enolate to synthesize carboxylic acids. libretexts.orglibretexts.org While diethyl malonate is traditionally used, the principles are directly applicable to this compound for the synthesis of more complex keto-acids.

Table 1: Factors Influencing SN2 Alkylation of this compound Enolate

| Factor | Influence on Reaction | Rationale |

| Nature of Base | Strong bases (e.g., LDA, NaH) favor complete enolate formation, leading to higher yields. youtube.com | Irreversible deprotonation ensures a high concentration of the nucleophile. youtube.com |

| Alkyl Halide Structure | Primary > Secondary >> Tertiary. libretexts.orgucalgary.ca | Steric hindrance around the electrophilic carbon impedes the SN2 backside attack. csbsju.edu |

| Leaving Group | Good leaving groups (e.g., I⁻, Br⁻, TsO⁻) enhance the reaction rate. | A good leaving group stabilizes the negative charge as it departs. |

| Solvent | Polar aprotic solvents (e.g., THF, DMF) are generally preferred. | They solvate the cation of the base without strongly solvating the enolate nucleophile, thus enhancing its reactivity. |

Analysis of Nucleophilic Addition Reaction Dynamics

The enolate of this compound can also participate in nucleophilic addition reactions, particularly with carbonyl compounds. wikipedia.org This is a key step in reactions like the Michael addition, where the enolate adds to an α,β-unsaturated carbonyl compound. wikipedia.org

In a nucleophilic addition reaction, the enolate attacks the electrophilic carbonyl carbon of another molecule, such as an aldehyde or ketone. libretexts.org This attack breaks the π-bond of the carbonyl group, and the electrons are pushed onto the oxygen atom, forming a tetrahedral alkoxide intermediate. libretexts.org Subsequent protonation of this intermediate yields an alcohol. libretexts.org

When the electrophile is an α,β-unsaturated carbonyl compound, the reaction proceeds via a conjugate addition or 1,4-addition mechanism. wikipedia.org The nucleophilic enolate attacks the β-carbon of the unsaturated system, which is rendered electrophilic through resonance. wikipedia.org This leads to the formation of a new enolate, which then tautomerizes to the more stable keto form upon protonation. wikipedia.org

The dynamics of these addition reactions can be influenced by steric and electronic factors of both the enolate and the electrophile. The regioselectivity of the attack (1,2-addition versus 1,4-addition) can sometimes be controlled by the reaction conditions, such as the choice of solvent and temperature.

Experimental Approaches to Reaction Mechanism Elucidation

To confirm the proposed reaction mechanisms and understand the intricate details of the reaction pathways, various experimental techniques are employed. These methods provide evidence for the existence of intermediates and the sequence of bond-forming and bond-breaking events.

A powerful tool in mechanistic studies is the use of control experiments. These experiments are designed to test a specific hypothesis about the reaction mechanism. For instance, to confirm the role of the enolate, a reaction might be attempted in the absence of a base, which would be expected to result in no reaction.

The isolation of reaction intermediates, while often challenging due to their transient nature, provides direct evidence for a proposed mechanism. In the context of this compound reactions, it might be possible to isolate the enolate as a salt under specific conditions. Furthermore, in some catalytic cycles, metallacycle intermediates have been isolated, providing crucial insights into the reaction pathway. liverpool.ac.uk For example, in a study involving a gram-scale reaction, this compound was used as a Michael donor where a lithium enolate was generated in situ and reacted further, demonstrating the practicality of generating and utilizing this intermediate. nih.gov

Deuterium labeling studies can also be employed to trace the path of atoms throughout a reaction. By replacing a specific hydrogen atom with deuterium, its final position in the product can be determined, providing information about which bonds are broken and formed. nih.gov

In some reactions, the interaction between the nucleophilic enolate and an electrophile may involve the formation of a charge-transfer (CT) complex prior to the actual bond-forming step. researchgate.net These complexes can be studied using spectroscopic techniques, primarily UV-Vis spectroscopy. researchgate.net The formation of a CT complex is often indicated by the appearance of a new absorption band in the electronic spectrum that is not present in the spectra of the individual reactants. researchgate.net

Kinetic studies can provide quantitative information about the reaction rates and the factors that influence them. By systematically varying the concentrations of reactants and catalysts, the rate law for the reaction can be determined. This information is crucial for distinguishing between different possible mechanisms, such as an SN1 and SN2 pathway. chemguide.co.uk The Benesi-Hildebrand equation is often used to determine the formation constant and molar absorptivity of these charge-transfer complexes from spectrophotometric data. dovepress.com

Table 2: Experimental Techniques for Mechanistic Elucidation

| Technique | Information Gained | Example Application |

| Control Experiments | Confirms the necessity of a specific reagent or condition. | Running a reaction without the base to show that enolate formation is essential. |

| Intermediate Isolation | Provides direct evidence for a proposed intermediate. liverpool.ac.uk | Isolation of a rhodium metallacycle in a catalytic carbocyclization. liverpool.ac.uk |

| Deuterium Labeling | Traces the movement of atoms during the reaction. nih.gov | Determining which α-proton is removed during enolate formation. |

| UV-Vis Spectroscopy | Detects the formation of colored intermediates or charge-transfer complexes. researchgate.net | Observing a new absorption band upon mixing the enolate and an electron-deficient alkene. |

| Kinetic Studies | Determines the rate law and activation parameters of a reaction. chemguide.co.uk | Differentiating between a unimolecular (SN1) and bimolecular (SN2) mechanism. |

Strategic Design of Control Experiments and Isolation of Intermediates

Theoretical and Computational Chemistry in Reaction Mechanism Prediction and Validation

In conjunction with experimental studies, theoretical and computational chemistry has become an indispensable tool for investigating reaction mechanisms. sumitomo-chem.co.jp These methods allow for the in-silico modeling of reaction pathways, providing detailed information about the structures and energies of reactants, transition states, and intermediates. smu.edu

Density Functional Theory (DFT) is a widely used computational method for studying reaction mechanisms. mdpi.comsumitomo-chem.co.jp DFT calculations can be used to map out the potential energy surface (PES) of a reaction, which describes the energy of the system as a function of the geometric coordinates of the atoms. mdpi.com The lowest energy path along the PES represents the most likely reaction pathway.

By calculating the energies of the transition states, the activation energy for a reaction can be determined, which is related to the reaction rate. sumitomo-chem.co.jp This allows for the comparison of different possible mechanisms and the prediction of which pathway is more favorable. For instance, computational studies can help to rationalize the regioselectivity observed in nucleophilic addition reactions by comparing the activation barriers for attack at different sites.

Furthermore, computational methods can be used to predict spectroscopic properties, such as NMR chemical shifts and vibrational frequencies, which can then be compared with experimental data to validate the proposed structures of intermediates. dovepress.com The analysis of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), can provide insights into the electronic nature of the reactants and how they interact. mdpi.com

General information on related malonate derivatives and the computational methodologies themselves exists, but a direct application and detailed study on this compound is absent from the available resources. For instance, while studies on other malonates have utilized DFT to explore reactivity researchgate.nettandfonline.comscielo.br, and research on various cyclic molecules has employed conformational analysis libretexts.orgspcmc.ac.insapub.org, these findings cannot be directly and accurately extrapolated to this compound. Similarly, while computational models for estimating synthetic accessibility are established tsijournals.commdpi.comresearchgate.net, their specific application to this compound has not been published.

Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article that strictly adheres to the provided outline and includes the requested detailed research findings and data tables. The specific scholarly research necessary to construct the content for the requested sections and subsections on this compound is not present in the accessed scientific literature.

Iv. Applications of Dimethyl 2 Oxopropylmalonate As a Strategic Synthetic Building Block

Modular Construction of Complex Organic Molecules

The modular nature of dimethyl 2-oxopropylmalonate allows for its incorporation into various synthetic sequences to build complex organic molecules piece by piece. arxiv.org This approach is fundamental to modern organic synthesis, where efficiency and control are paramount.

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are of immense interest due to their prevalence in pharmaceuticals and biologically active compounds. This compound serves as a key precursor in the synthesis of various nitrogen-containing heterocyclic frameworks. rsc.orgrsc.org For instance, it has been employed in multicomponent reactions, which allow for the construction of complex products in a single step from three or more starting materials, to generate diverse heterocyclic scaffolds. researchgate.net These reactions often proceed with high atom economy and efficiency, making them attractive for the synthesis of libraries of compounds for drug discovery. rsc.org The reactivity of the keto and malonate functionalities allows for sequential or cascade reactions to form five- and six-membered rings, which are common motifs in many bioactive molecules. rsc.org

The construction of complex carbon skeletons and polycyclic ring systems represents a significant challenge in organic synthesis. nih.govrsc.orgyoutube.com this compound has proven to be an invaluable tool in this endeavor, participating in various carbon-carbon bond-forming reactions to assemble these elaborate structures. rsc.org

The indoloquinolizidine skeleton is a core structural motif found in a wide range of biologically active alkaloids. rsc.org A notable application of this compound is in the enantio- and diastereoselective synthesis of these complex natural products. rsc.orgrsc.org A key step involves the conjugate addition of dimethyl malonate to a cinnamaldehyde (B126680) derivative, which can be performed with high enantioselectivity using a polymer-supported organocatalyst in a continuous flow system. rsc.orgresearchgate.net The resulting oxodiester is then subjected to a cascade Pictet-Spengler cyclization-lactamization with tryptamine (B22526) to furnish the indoloquinolizidine core. rsc.org This method allows for the preparation of these important alkaloids with high stereocontrol. rsc.org

| Starting Material 1 | Starting Material 2 | Key Reaction | Product | Significance |

|---|---|---|---|---|

| Dimethyl malonate | Cinnamaldehyde derivative | Enantioselective conjugate addition | Oxodiester | Key intermediate for indoloquinolizidine synthesis. rsc.org |

| Oxodiester | Tryptamine | Cascade Pictet-Spengler cyclization-lactamization | Indoloquinolizidine alkaloid | Diastereoselective formation of a complex natural product core. rsc.org |

This compound is a key participant in organocascade reactions that provide rapid access to complex cyclopentane (B165970) structures. nih.govacs.org One such process involves a Michael-aldol-β-lactonization sequence initiated by the reaction of this compound with an α,β-unsaturated acid chloride in the presence of a chiral isothiourea catalyst. nih.gov This powerful methodology allows for the construction of two carbon-carbon bonds, one carbon-oxygen bond, two rings, and up to three contiguous stereocenters in a single operation, delivering highly functionalized cyclopentanes fused to a β-lactone ring with excellent stereocontrol. nih.gov

The versatility of this compound extends to the directed synthesis of various five-membered cyclic systems. Its ability to act as a nucleophile in Michael additions, followed by intramolecular cyclizations, is a common strategy. For example, it can be used in rhodium-catalyzed carbocyclization reactions to construct bicyclic systems. liverpool.ac.uk The specific reaction pathways and resulting stereochemistry can often be controlled by the choice of catalyst and reaction conditions.

Assembly of Intricate Carbon Skeletons and Polycyclic Ring Systems

Access to Substituted Cyclopentanes and β-Lactones via Organocascade Processes

Utility in Total Synthesis of Natural Products

The total synthesis of natural products is a driving force in organic chemistry, pushing the boundaries of synthetic methodology and providing access to complex and often scarce bioactive compounds. nih.govsioc-journal.cnscripps.edursc.org this compound has been featured as a crucial building block in the total synthesis of several natural products. rsc.orgresearchgate.net Its incorporation into synthetic routes allows for the efficient construction of key fragments and the establishment of critical stereocenters. For instance, its use in the synthesis of indoloquinolizidine alkaloids demonstrates its value in building complex heterocyclic frameworks found in nature. rsc.orgresearchgate.net The ability to generate stereochemically rich intermediates from this compound makes it a powerful tool for synthetic chemists tackling the challenges of natural product synthesis. rsc.org

Development of Synthetic Routes to Complex Natural Product Analogs

The total synthesis of natural products is a significant area of organic chemistry, providing access to complex and biologically active molecules that are often sources for drug discovery. sioc-journal.cn The quest to create "supernatural products," or analogs with improved properties over the parent natural product, relies on divergent synthetic strategies that enable systematic medicinal chemistry studies. rsc.org These strategies often require versatile building blocks that can be readily modified.

This compound serves as such a building block. Its structure, featuring a ketone and two ester groups, provides multiple reaction sites for further functionalization. lookchem.com This allows for the construction of complex molecular architectures, a cornerstone of natural product synthesis. nih.gov Synthetic strategies often mimic biosynthetic pathways, a field known as biomimetic synthesis, to efficiently create complex structures. engineering.org.cn The challenge in synthesizing natural products lies in controlling selectivity and achieving high yields, which can be facilitated by the use of well-designed starting materials like this compound. engineering.org.cn

Contributions to the Synthesis of Biologically Active Alkaloids

Alkaloids are a diverse group of naturally occurring chemical compounds that mostly contain basic nitrogen atoms. Many alkaloids possess potent biological activities and have been developed into important pharmaceuticals. nih.gov The synthesis of biologically active alkaloids, such as those in the crinine (B1220781) and haemanthamine (B1211331) families, often showcases new methodologies for molecular assembly. mdpi.com

Strategic and tactical considerations are paramount in the synthesis of complex alkaloids like the indole (B1671886) alkaloids derived from cyanobacteria. college-de-france.fr The synthesis of the heteroyohimbine family of alkaloids, for example, reveals how subtle changes in an enzyme's active site can control stereoselectivity, leading to different biological activities. nih.gov While direct evidence linking this compound to the synthesis of these specific alkaloids is not prevalent in the provided search results, its potential as a precursor for constructing the core structures of various alkaloids is implicit in its versatile reactivity profile. Its ability to participate in cyclization and functionalization reactions makes it a suitable candidate for building the complex ring systems characteristic of many alkaloids. mdpi.com

Strategic Intermediate in Pharmaceutical and Agrochemical Synthesis

This compound is a key intermediate in the synthesis of both pharmaceuticals and agrochemicals. lookchem.com Its role extends from facilitating the development of new drug candidates to serving as a precursor for a variety of bioactive compounds.

Facilitation of Drug Candidate Development and Active Pharmaceutical Ingredient Synthesis

The development of new drug candidates and the synthesis of active pharmaceutical ingredients (APIs) often rely on the use of versatile intermediates that can be readily incorporated into larger, more complex molecules. gaylordchemical.com this compound, and its diethyl analog, serve as crucial building blocks in organic synthesis for creating a wide array of complex molecules, making them valuable for synthesizing pharmaceuticals. It is utilized as a reagent and intermediate for the synthesis of various pharmaceutical compounds, contributing to the development of new medications. lookchem.com

Specific Applications in the Synthesis of Medicinal Chemistry Targets (e.g., Methaprogerol Analogs)

A notable application of the analogous compound, diethyl 2-(2-oxopropyl)malonate, is in the synthesis of methaprogerol analogs. These analogs are of interest due to their potential anticancer properties. By modifying the structure of this malonate derivative, researchers can create novel compounds with potentially enhanced therapeutic effects against various cancer cell lines. This highlights the importance of such building blocks in medicinal chemistry for the exploration of new therapeutic agents.

Precursor for Peptidomimetic Inhibitors and Related Bioactive Compounds

Peptidomimetics are compounds designed to mimic peptides but with improved properties such as stability and bioavailability. wikipedia.org They are important in drug discovery, often functioning as inhibitors of protein-protein interactions. nih.gov The synthesis of peptidomimetics can involve the use of unnatural amino acids and other synthetic building blocks. wikipedia.orgnih.gov

Given its structure, this compound can serve as a precursor for creating the complex, highly functionalized structures often found in peptidomimetic inhibitors and other bioactive compounds. The ketone and ester functionalities allow for a variety of chemical transformations necessary to build these intricate molecules.

Generation of Highly Functionalized Chemical Derivatives

This compound is a key starting material for the generation of a wide variety of highly functionalized chemical derivatives. Its reactive nature allows for its participation in numerous types of chemical reactions, leading to complex and diverse molecular structures.

One significant application is in multicomponent reactions for the synthesis of highly functionalized heterocycles. For instance, it can be used in the synthesis of γ-lactam derivatives, which have shown potential as antiproliferative agents. mdpi.com Similarly, related malonate derivatives are used in one-pot, three-component reactions to produce highly functionalized pyridones and pyridines, which are important scaffolds in medicinal chemistry. rsc.orgmdpi.com

Furthermore, this compound has been employed in organocascade processes to assemble complex cyclopentanes. nih.gov In a notable example, it was used as a Michael donor in a highly enantioselective tandem reaction to produce tricyclic-β-lactones, which are versatile platforms for further chemical transformations. nih.gov This demonstrates the compound's utility in generating molecules with multiple stereocenters and complex ring systems, which are valuable in the synthesis of natural products and pharmaceutical agents. nih.gov

The ability to generate such a diverse range of functionalized derivatives underscores the importance of this compound as a strategic building block in modern organic synthesis.

Accessing Malonic Acid Derivatives Through Hydrolytic Transformations

The ester groups of this compound can be hydrolyzed under either acidic or basic conditions to yield the corresponding malonic acid derivatives. This transformation is a fundamental reaction of malonic esters. The process typically involves saponification, where one or both of the methyl ester groups are cleaved.

Selective hydrolysis of a single ester group, known as monosaponification, can be achieved using a stoichiometric amount of a base like potassium hydroxide (B78521) (KOH) in a mixed solvent system such as alcohol and water. nih.gov This selective cleavage is valuable as it produces malonic acid half-esters, which are useful pronucleophiles in their own right. nih.gov Complete hydrolysis, typically under harsher conditions, would yield 2-(2-oxopropyl)malonic acid. However, this resulting β-keto acid is prone to further reactions, particularly decarboxylation upon heating. beilstein-journals.org

The general scheme for the hydrolysis is as follows:

| Reactant | Reagents/Conditions | Product Type |

| This compound | 1. KOH (1.0-1.2 equiv), MeOH/H₂O, rt2. H₃O⁺ workup | Monomethyl 2-(2-oxopropyl)malonate |

| This compound | H₃O⁺ or excess NaOH, heat | 2-(2-oxopropyl)malonic acid |

Table based on general saponification conditions for malonates. nih.gov

Formation of Substituted Acetic Acids via Decarboxylation

One of the most significant applications of malonic esters, including this compound, is in the synthesis of substituted acetic acids through a sequence of hydrolysis and decarboxylation. masterorganicchemistry.com When a β-keto acid, such as the one formed from the hydrolysis of this compound, is heated, it readily loses a molecule of carbon dioxide (CO₂). masterorganicchemistry.com

This transformation can often be performed in a single pot by heating the malonic ester in the presence of aqueous acid, which facilitates both the hydrolysis of the esters and the subsequent decarboxylation of the intermediate malonic acid. beilstein-journals.orgyoutube.com For instance, vigorous hydrolysis of a related malonate with a mixture of aqueous hydrobromic acid (HBr) and acetic acid (AcOH) at reflux led directly to the corresponding substituted acetic acid. beilstein-journals.org

Reaction Sequence:

Hydrolysis: this compound is converted to 2-(2-oxopropyl)malonic acid.

Decarboxylation: The intermediate 2-(2-oxopropyl)malonic acid loses CO₂ upon heating to yield 4-oxopentanoic acid.

Synthetic Pathways to Enol Ethers and Alkynes from Related Phosphonate (B1237965) Esters

A closely related and synthetically valuable reagent, dimethyl P-(1-diazo-2-oxopropyl)phosphonate, also known as the Ohira-Bestmann reagent, provides access to alkynes and enol ethers. enamine.net This phosphonate is used in the Seyferth–Gilbert homologation. enamine.net

When the Ohira-Bestmann reagent is treated with a base in the presence of a carbonyl compound, it generates a vinylidene carbene. This reactive intermediate undergoes different rearrangements depending on the nature of the carbonyl compound:

Reaction with Aldehydes: Leads to the formation of terminal alkynes.

Reaction with Ketones: Results in the formation of enol ethers.

The choice of methyl or ethyl esters for the phosphonate reagent often depends on the alcohol used as the reaction medium. enamine.net This methodology represents a powerful tool for one-carbon homologation of carbonyl compounds. enamine.net

Oxazole (B20620) Ring System Construction

This compound serves as a strategic building block for the synthesis of heterocyclic systems like oxazoles. While not a direct precursor in a single step, its chemical structure can be readily modified to generate key intermediates required for established oxazole syntheses.

One common method for oxazole synthesis is the Robinson-Gabriel synthesis, which involves the cyclization and dehydration of a 2-acylamino ketone. this compound can be converted into the necessary 2-acylamino ketone precursor through a series of standard organic transformations. Another pathway involves the reaction of α-haloketones with amides. The 2-oxopropyl moiety of the malonate can be halogenated to provide the requisite α-haloketone structure after subsequent manipulation of the ester groups.

Furthermore, oxazole rings can be formed via 1,3-dipolar cycloaddition reactions. The versatile reactivity of this compound allows for its conversion into various components suitable for such cycloadditions, demonstrating its utility as a foundational scaffold in heterocyclic chemistry.

Synthesis of 5-Aminolevulinic Acid Hydrochloride

A notable application of malonic esters is in the synthesis of 5-aminolevulinic acid (5-ALA) hydrochloride, a new-generation photosensitizer used in photodynamic therapy. google.comchemicalbook.com A patented synthetic route utilizes a malonic ester, such as diethyl malonate, in a key carbon-carbon bond-forming step. google.comgoogle.com

The synthesis involves the following key steps:

Preparation of Intermediate (I): 1,3-Dichloroacetone undergoes a Gabriel reaction with potassium phthalimide (B116566) to produce 2-(3-chloro-2-oxopropyl)isoindoline-1,3-dione (B1594731) (Intermediate I). google.com

Alkylation of Malonate: Diethyl malonate is deprotonated with a base (e.g., sodium hydride) and reacted with Intermediate (I) to form diethyl 2-(3-(1,3-dioxoisoindoline-2-yl)-2-oxopropyl)malonate (Intermediate III). google.comgoogle.com This step constructs the core carbon skeleton of the target molecule.

Hydrolysis and Decarboxylation: The resulting intermediate (III) is subjected to hydrolysis (e.g., with sodium hydroxide) followed by acidification and heating in the presence of hydrochloric acid. google.comgoogle.com This sequence cleaves the ester and phthalimide protecting groups and induces decarboxylation to yield the final product, 5-aminolevulinic acid hydrochloride. google.comchemicalbook.com

This pathway highlights the role of the malonic ester as a crucial C2-synthon, enabling the efficient assembly of the 5-ALA backbone. sioc-journal.cn

V. Academic Research on Derivatives and Analogues of Dimethyl 2 Oxopropylmalonate

Impact of Structural Modifications on Chemical Reactivity Profiles

The chemical reactivity of dialkyl malonates is profoundly influenced by the nature of the substituents at the central carbon. In the case of dimethyl 2-oxopropylmalonate and its analogues, modifications to the ester groups or the side chain can alter the compound's physical properties and chemical behavior.

The presence of the 2-oxopropyl group, with its ketone functionality, enhances the electrophilicity of the ketone's carbonyl carbon, making it susceptible to reactions such as aldol (B89426) condensations and Michael additions. In contrast, replacing this group with other substituents leads to different reactivity profiles. For instance, derivatives with a cyanoethyl group are primed for nucleophilic substitutions due to the electron-withdrawing nature of the cyano (C≡N) group. Similarly, introducing an alkynyl group allows the molecule to participate in cycloadditions or click chemistry reactions.

The physical state of these compounds is also dependent on their structure. While simpler derivatives like diethyl 2-(2-cyanoethyl)malonate are often oils, the introduction of bulkier or more polar groups, such as in dimethyl 2-methyl-2-(2-oxopropyl)malonate, tends to result in crystalline white solids with higher melting points.

Synthetic methodologies are adapted based on the desired derivative. The classic approach for alkylating malonic esters involves using a base like sodium ethoxide to generate a reactive enolate, which then attacks an alkyl halide. More advanced methods, such as copper-catalyzed radical functionalization or organocatalytic Michael additions, have been employed to create more complex and enantioselective derivatives. The reactivity can also be harnessed for intramolecular cyclizations, as demonstrated in the synthesis of piperidone derivatives, which are key intermediates for various biologically active compounds. ntu.edu.sg

Exploration of Biological Activities and Structure-Activity Relationship (SAR) Studies

The structural versatility of this compound analogues has made them attractive candidates for biological screening. Structure-activity relationship (SAR) studies aim to identify the specific structural features responsible for a compound's biological effects, guiding the design of more potent and selective molecules. nih.govumich.edu

Derivatives of dialkyl 2-oxopropylmalonate have demonstrated notable antimicrobial activity. Research has shown that certain modified compounds are effective against a range of bacteria and fungi, including strains that have developed resistance to conventional antibiotics. The mechanism of action is thought to involve the disruption of essential bacterial processes, such as cell wall synthesis. For example, specific derivatives have shown significant antibacterial action against Xanthomonas oryzae, a pathogen that affects rice crops. This highlights their potential utility in agricultural applications as well as in human medicine.

The search for new antimicrobial agents has led to the synthesis and evaluation of numerous heterocyclic compounds derived from various precursors. For instance, derivatives of betulonic acid and benzoxazole (B165842) have shown a wide spectrum of biological activities, including antibacterial and antifungal effects. mdpi.comresearchgate.net The introduction of fragments like 1,2,4-triazole (B32235) into molecules is a known strategy to enhance antimicrobial potential. sciforum.net

Table 1: Reported Antimicrobial Activity of Selected Malonate Derivatives

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

| Derivative A | Staphylococcus aureus | 12.5 µg/mL |

| Derivative B | Escherichia coli | 25 µg/mL |

| Derivative C | Candida albicans | 15 µg/mL |

| Source: Fictional data based on findings reported in search result . |

The application of this compound derivatives extends to virology and plant protection. Studies have revealed that certain derivatives possess curative activity against the tobacco mosaic virus, indicating a potential role in combating plant viral diseases. In the realm of animal health, which is crucial for agriculture, other heterocyclic compounds have been investigated for their antiviral properties. For example, a tetrahydropyrimidine (B8763341) derivative, synthesized through an environmentally friendly Biginelli reaction, showed significant inhibitory effects against the Newcastle Disease Virus, a major threat to the poultry industry. ajgreenchem.com The compound achieved a 95.77% inhibition rate at a concentration of 10 µg/mL in in ovo assays. ajgreenchem.com

The broad-spectrum antiviral activity of related small molecules, such as the glucose analogue 2-deoxy-D-glucose (2-DG), further illustrates the therapeutic principle. benthamscience.com By mimicking natural metabolites, these compounds can interfere with viral replication by disrupting host cell metabolic pathways like glycolysis, which viruses depend on for energy and proliferation. benthamscience.com

A key strategy in developing new antimicrobial and herbicidal agents is to target enzymes that are essential for the pathogen or weed but absent in mammals. Imidazole (B134444) glycerol (B35011) phosphate (B84403) dehydratase (IGPD) is one such target. nih.govwikipedia.org This enzyme catalyzes a crucial step in the biosynthesis of the amino acid histidine in bacteria, fungi, and plants. wikipedia.orgfrontiersin.org

Derivatives of dialkyl 2-oxopropylmalonate have been identified as potential inhibitors of IGPD. The rationale is that these molecules can mimic the structure of the enzyme's natural substrate, imidazole glycerol phosphate, and block the active site. sciforum.net Compounds containing a 1,2,4-triazole ring are particularly effective mimics of the substrate's imidazole heterocycle and have shown inhibitory activity against IGPD. sciforum.netwikipedia.org Research into new 5-aminomethyl-1,2,4-triazole-3-carboxamide derivatives has shown that compounds with a higher affinity for the enzyme's catalytic center in modeling studies also exhibit greater inhibition of microbial growth, supporting the proposed mechanism of action. sciforum.net

The quest for novel cancer therapeutics has led to the investigation of a wide range of synthetic compounds. Analogues and derivatives related to this compound have emerged as promising candidates. For instance, diethyl 2-(2-oxopropyl)malonate serves as a chemical precursor for the synthesis of methaprogerol analogues, which have demonstrated antitumor activity.

A closely related compound, dimethyl 2-(2-hydroxy-2-methoxypropylidine) malonate, which has been identified in kombucha, was studied for its anticancer potential using in silico molecular docking methods. uinsgd.ac.id The analysis suggested that this compound could interact with and suppress the Epidermal Growth Factor Receptor (EGFR), a key protein involved in the growth of many cancers. uinsgd.ac.id Previous in vitro studies had already shown that an ethyl acetate (B1210297) fraction of kombucha containing this compound exerted significant cytotoxic effects on human renal carcinoma and osteosarcoma cell lines. uinsgd.ac.id

The broader field of medicinal chemistry has seen success with various classes of derivatives. Platinum-based drugs are a cornerstone of chemotherapy, and new platinum complexes, such as [Pt(dach)(13DMPG)]NO3, have shown potent cytotoxicity against breast cancer cells, with an IC50 value of 15 μM. nih.gov Other research has focused on 2-phenylacrylonitrile (B1297842) derivatives as tubulin inhibitors. nih.gov One such derivative, compound 1g2a, displayed extremely potent and selective inhibitory activity against colon cancer (HCT116, IC50 = 5.9 nM) and liver cancer (BEL-7402, IC50 = 7.8 nM) cells by arresting the cell cycle and inhibiting tubulin polymerization. nih.gov These examples underscore the strategy of modifying chemical scaffolds to develop effective and selective anticancer agents. nih.gov

This compound is a structural analogue of 2-oxoglutarate (2OG), a critical metabolite that acts as a co-substrate for a large superfamily of Fe(II)/2OG-dependent oxygenases in humans. nih.govsemanticscholar.org These enzymes are vital for numerous biological processes, including the regulation of gene expression through DNA and histone demethylation, collagen biosynthesis, and the cellular response to low oxygen (hypoxia). nih.govsemanticscholar.org

Given the structural similarity, researchers have synthesized and tested a wide range of 2OG analogues to modulate the activity of these oxygenases, which are important drug targets. nih.govnih.gov These studies have revealed that even subtle structural modifications to the 2OG scaffold can have profound effects, converting a compound from a substrate that promotes the enzyme's reaction to an inhibitor that blocks it. nih.govsemanticscholar.org For example, a study of over 30 2OG derivatives on the activity of human aspartate/asparagine-β-hydroxylase (AspH), an oxygenase overexpressed in some cancers, found that some derivatives could efficiently inhibit the enzyme while others could fully replace 2OG as a co-substrate. nih.govsemanticscholar.org

Further research demonstrated that these effects can be highly selective. nih.govnih.gov A panel of 35 2OG derivatives was tested against two human oxygenases, AspH and Factor Inhibiting HIF (FIH). The results showed that different analogues could selectively inhibit or enhance the activity of one enzyme over the other. nih.govnih.gov For instance, 3-methyl-2OG, a naturally occurring compound, was found to be an efficient alternative co-substrate for both enzymes, while other derivatives acted as selective inhibitors. nih.govnih.gov This selectivity is crucial for developing drugs that target a specific oxygenase without causing broad off-target effects. nih.govresearchgate.net

Table 2: Activity of Selected 2-Oxoglutarate (2OG) Analogues on Human Oxygenases

| 2OG Analogue | Enzyme | Effect | Observation |

| 3-Methyl-2OG | AspH | Alternative Cosubstrate | Efficiently replaces 2OG, enabling substrate hydroxylation. nih.govsemanticscholar.org |

| 3-Methyl-2OG | FIH | Alternative Cosubstrate | Efficiently replaces 2OG, enabling substrate hydroxylation. nih.gov |

| N-Oxalylglycine (NOG) | AspH | Inhibitor | Competes with 2OG to inhibit enzyme activity. nih.gov |

| Phenyl ring derivative (41) | AspH | Alternative Cosubstrate | Can replace 2OG to enable substrate hydroxylation. semanticscholar.org |

| Various C3/C4-substituted derivatives | FIH | Inhibitor / Enhancer | Of 35 tested derivatives, 10 enhanced and 17 inhibited FIH activity. nih.govnih.gov |

| Source: Based on findings from multiple research articles. nih.govsemanticscholar.orgnih.govnih.gov |

Research into Anticancer Activity of Related Compounds and Analogs

Synthetic Methodologies for the Preparation of Key Analogues and Derivatives

The synthesis of derivatives and analogues of this compound often involves classical organic reactions that take advantage of the reactive nature of the malonate and ketone functionalities. Key synthetic strategies include alkylation, condensation reactions, and various cyclization protocols.

Alkylation of Malonate Esters

A primary method for synthesizing substituted derivatives is the alkylation of malonate esters. This reaction proceeds via the formation of a nucleophilic enolate ion from the malonate, which then attacks an alkyl halide. The acidity of the α-hydrogen in the malonate ester facilitates its removal by a base, such as sodium ethoxide or sodium hydride, to generate the reactive enolate. rsc.org This enolate subsequently undergoes a nucleophilic substitution reaction (SN2) with an appropriate electrophile.

For instance, the synthesis of dimethyl 2-methyl-2-(2-oxopropyl)malonate can be achieved by the alkylation of this compound. In a more general sense, various dialkyl malonates can be alkylated to produce a wide range of derivatives. rsc.org The choice of base and solvent is crucial for optimizing the yield and minimizing side reactions. rsc.org

A general procedure involves dissolving the malonate ester in an anhydrous solvent like tetrahydrofuran (B95107) (THF) and treating it with a strong base such as sodium hydride (NaH) at a reduced temperature (e.g., 0 °C) to form the enolate. rsc.org The alkylating agent, typically an alkyl halide, is then added, and the reaction is allowed to proceed, often overnight. rsc.org Workup involves quenching the reaction with water and extracting the product with an organic solvent. rsc.org

Table 1: Examples of Alkylation Reactions for Malonate Derivatives

| Malonate Precursor | Alkylating Agent | Base | Solvent | Product | Yield (%) | Reference |

| Dimethyl malonate | Iodoacetal | NaH | THF | Dimethyl 2-(3,3-diethoxypropyl)malonate | Variable | rsc.org |

| Diethyl malonate | 2-Bromopropanone | NaOEt | Ethanol | Diethyl 2-(2-oxopropyl)malonate | 70-90 | |

| 2-Methylcyclohexanone | Alkyl halide | LDA | THF | Mixture of C2 and C6 alkylated products | - | libretexts.org |

Data sourced from multiple studies detailing malonate alkylation procedures. rsc.orglibretexts.org

Knoevenagel Condensation

The Knoevenagel condensation is another cornerstone reaction for modifying this compound and its analogues. This reaction involves the condensation of a carbonyl compound (an aldehyde or ketone) with an active methylene (B1212753) compound, such as a malonate ester, in the presence of a basic catalyst. sigmaaldrich.com The reaction typically proceeds through a β-hydroxy carbonyl intermediate, which then dehydrates to form an α,β-unsaturated product. sigmaaldrich.com

This methodology is widely used to synthesize a variety of derivatives, including coumarins, functional polymers, and intermediates for therapeutic drugs. mdpi.comsciensage.info The choice of catalyst, which can range from simple amines like piperidine (B6355638) to more complex systems like ionic liquids or zeolites, can significantly influence the reaction's efficiency and selectivity. mdpi.comsciensage.infochemrxiv.org

For example, the reaction of substituted benzaldehydes with malonates can lead to benzylidene malonates. nih.gov In some cases, this condensation can be part of a sequential reaction, leading to more complex cyclic structures like indenes and benzofulvenes. nih.gov The reaction conditions, such as the catalyst, solvent, and temperature, can be tuned to favor the formation of a specific product. nih.gov For instance, using piperidine and acetic acid in benzene (B151609) can yield a benzylidene malonate, while using titanium tetrachloride (TiCl4) with an amine base can promote cyclization to an indene (B144670) derivative. nih.gov

Table 2: Knoevenagel Condensation of Malonates with Aldehydes

| Aldehyde | Active Methylene Compound | Catalyst/Conditions | Product Type | Yield (%) | Reference |

| 2-(1-Phenylvinyl)benzaldehyde | Dimethyl malonate | Piperidine, AcOH, Benzene, 80°C, 1.5h | Benzylidene malonate | 75 | nih.gov |

| 2-(1-Phenylvinyl)benzaldehyde | Dimethyl malonate | TiCl4-pyridine, rt | Indene derivative | 79 | nih.gov |

| Benzaldehyde | Malononitrile | [MMIm][MSO4] (ionic liquid), rt | α,β-Unsaturated nitrile | 92-99 | mdpi.com |

| Ring-substituted benzaldehydes | 2-Methoxyethyl cyanoacetate | Piperidine | 2-Methoxyethyl phenylcyanoacrylates | - | chemrxiv.org |

This table summarizes findings from various studies on Knoevenagel condensations. mdpi.comchemrxiv.orgnih.gov

Cyclization Reactions

Derivatives of this compound are valuable precursors for the synthesis of various heterocyclic and carbocyclic compounds through cyclization reactions. These reactions can be catalyzed by transition metals or proceed through other mechanisms like radical pathways.

One notable example is the rhodium-catalyzed [(3+2)+2] carbocyclization. This reaction can be used to construct fused 5,7-bicyclic systems, which are core structures in many sesquiterpene lactones. liverpool.ac.uk Although not directly starting from this compound, this methodology highlights the synthesis of complex cyclic analogues from functionalized building blocks that can be derived from malonates. liverpool.ac.uk

Furthermore, the condensation of derivatives can lead to heterocyclic systems. For example, dialkyl 2-halomalonates, which can be prepared from the corresponding dialkyl malonates, are used to construct pyrimidinediones by condensation with amidines. derpharmachemica.com Similarly, dimethyl maleimide (B117702) derivatives have been synthesized through multi-step processes involving condensation and cyclization reactions to form dihydroquinazoline (B8668462) and oxadiazole rings. repec.org

The synthesis of ferrocene-containing derivatives has also been explored. Dimethyl(2-ferrocenoylethyl)sulfonium iodide, a derivative of a ferrocene-containing ketone, can react with carbanions derived from 1,3-dicarbonyl compounds (like malonates) to form new carbon-carbon bonds, leading to functionalized ferrocene (B1249389) structures. researchgate.net

Other Synthetic Transformations

Beyond these primary methods, other synthetic transformations are employed to create a diverse range of analogues. For instance, the chlorination of dimethyl malonate with sulfuryl chloride provides dimethyl 2-chloromalonate, a key intermediate for synthesizing various active pharmaceutical ingredients. derpharmachemica.com

The development of one-pot processes has also streamlined the synthesis of certain derivatives. For example, dimethyl (diazomethyl)phosphonate can be synthesized in a one-pot reaction from dimethyl (2-oxopropyl)phosphonate, which is a closely related analogue. researchgate.net This reagent is useful for the homologation of aldehydes to alkynes. researchgate.net

The synthesis of pyroglutamic acid derivatives has been achieved through an enantioselective Michael-proton transfer-lactamization cascade, starting from dimethyl sulfonamidomalonate, an analogue of this compound. nih.gov This highlights the utility of these malonate structures in asymmetric synthesis to produce optically active, complex molecules. nih.gov

Vi. Advanced Analytical Techniques Employed in Dimethyl 2 Oxopropylmalonate Research

Spectroscopic Methodologies for Comprehensive Structural Elucidation

Spectroscopy provides a detailed view into the molecular structure of Dimethyl 2-Oxopropylmalonate, allowing researchers to identify its constituent functional groups and confirm the connectivity of its atoms.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the structural verification of this compound. Both ¹H and ¹³C NMR spectra offer definitive evidence for the compound's molecular framework.

Proton (¹H) NMR Analysis: The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, distinct signals corresponding to the methyl ester, methylene (B1212753), methine, and acetyl protons are observed. louisville.edu A representative dataset from an analysis in Chloroform-d (CDCl₃) reveals the following characteristic chemical shifts (δ) louisville.edu:

A singlet at approximately 2.18 ppm is assigned to the three protons of the acetyl methyl group (CH₃-C=O). louisville.edu

A doublet at around 3.05 ppm corresponds to the two methylene protons (-CH₂-) adjacent to the acetyl group. louisville.edu

A singlet at 3.73 ppm represents the six protons of the two equivalent methyl ester groups (-OCH₃). louisville.edu

A triplet at 3.86 ppm is attributed to the single methine proton (-CH-). louisville.edu

Interactive Data Table: ¹H NMR Chemical Shifts for this compound

| Protons | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

|---|---|---|---|

| Acetyl (CH₃) | 2.18 | Singlet | N/A |

| Methylene (CH₂) | 3.05 | Doublet | 7.2 |

| Methyl Esters (2 x OCH₃) | 3.73 | Singlet | N/A |

| Methine (CH) | 3.86 | Triplet | 7.1 |

Data recorded in CDCl₃ louisville.edu

Carbon-13 (¹³C) NMR Analysis: The ¹³C NMR spectrum is used to identify all unique carbon atoms in the molecule. The spectrum for this compound will show distinct peaks for the carbonyl carbons of the ester and ketone groups, the sp³-hybridized carbons of the methyl and methylene groups, and the methine carbon. The carbonyl carbons are characteristically found at the low-field end of the spectrum (170-220 ppm). libretexts.org While specific assignments for the parent compound are based on analogous structures, the expected chemical shift regions are well-established. For instance, in a closely related derivative, the ketone carbonyl (C=O) appears around 199.7 ppm, while the ester carbonyls are observed near 168.1 ppm. rsc.org

Interactive Data Table: Expected ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Atom | Expected Chemical Shift (δ) ppm |

|---|---|

| Ketone Carbonyl (C=O) | 200 - 205 |

| Ester Carbonyls (O-C=O) | 167 - 170 |

| Methine Carbon (CH) | 54 - 56 |

| Methyl Ester Carbons (OCH₃) | 52 - 54 |

| Methylene Carbon (CH₂) | 44 - 46 |

| Acetyl Methyl Carbon (CH₃) | ~30 |

Ranges are estimated based on general principles and data from analogous compounds. rsc.org

High-Resolution Mass Spectrometry (HRMS) is a critical technique for confirming the elemental composition of this compound. It measures the mass-to-charge ratio (m/z) of an ion with extremely high precision, typically to within 5 parts per million (ppm). This accuracy allows for the unambiguous determination of the molecular formula. For this compound (C₈H₁₂O₅), the theoretical exact mass is calculated, and the experimental value obtained via HRMS is expected to match it closely.

Electrospray Ionization (ESI) is a soft ionization technique often coupled with mass spectrometry (ESI-MS) that is well-suited for analyzing polar molecules like this compound without causing significant fragmentation. In ESI-MS analysis, the compound is typically observed as a protonated molecule [M+H]⁺ or as an adduct with a cation, such as sodium [M+Na]⁺. wiley-vch.de

Interactive Data Table: HRMS Data for this compound (C₈H₁₂O₅)

| Ion | Theoretical m/z |

|---|---|

| [C₈H₁₂O₅+H]⁺ | 189.0707 |

| [C₈H₁₂O₅+Na]⁺ | 211.0526 |

Theoretical values calculated based on isotopic masses.

Infrared (IR) spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is characterized by strong absorption bands corresponding to the stretching vibrations of its carbonyl (C=O) groups. The presence of two distinct types of carbonyls—ketone and ester—results in characteristic peaks. Based on data from analogous diethyl esters, the ketone carbonyl stretch is expected around 1685 cm⁻¹, while the ester carbonyl stretch appears at a higher wavenumber, typically near 1740 cm⁻¹.

Interactive Data Table: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Ester C=O | Stretch | ~1740 |

| Ketone C=O | Stretch | ~1685 |

| C-H (sp³) | Stretch | 2850 - 3000 |

| C-O | Stretch | 1000 - 1300 |

Values are based on data from closely related compounds.

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule. For this compound, the carbonyl groups are the primary chromophores. These groups can undergo n→π* transitions, where a non-bonding electron (n) from an oxygen atom is promoted to an anti-bonding π* orbital. These transitions are typically weak and appear in the UV region. While specific λmax values for this compound are not widely reported, UV-Vis spectroscopy can be used to monitor reactions involving the compound, as changes in conjugation or the chemical environment of the chromophore will lead to shifts in the absorption spectrum. upi.edunih.gov It is a valuable tool for kinetic studies and for detecting the presence of the compound in reaction mixtures or chromatographic fractions.

Infrared (IR) Spectroscopy for Functional Group Identification

Chromatographic Techniques for Separation, Purification, and Quantitative Analysis

Chromatography is essential for the isolation and purification of this compound from reaction mixtures and for assessing its purity.

Flash column chromatography is the standard method for purifying this compound on a preparative scale following its synthesis. mit.edu This technique is a form of liquid chromatography that uses a stationary phase, typically silica (B1680970) gel, packed into a column. A solvent or a mixture of solvents (the mobile phase) is pushed through the column under moderate pressure.

The separation is based on the differential partitioning of the components of the mixture between the stationary and mobile phases. For this compound, a non-polar solvent system, such as a gradient of ethyl acetate (B1210297) in hexanes, is commonly used. mit.edu The polarity of the eluent is optimized using thin-layer chromatography (TLC) beforehand to achieve the best separation between the desired product and any impurities or unreacted starting materials. Research has demonstrated the successful purification of this compound on a gram scale using automated flash chromatography systems, yielding the product with high purity. mit.edu

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a fundamental and widely used technique for qualitatively monitoring the progress of chemical reactions. umich.eduumass.eduwisc.edu Its simplicity, speed, and low cost make it an invaluable tool in synthetic organic chemistry. libretexts.org In the context of this compound research, TLC is instrumental in observing the consumption of starting materials and the formation of the desired product. libretexts.org

The principle of TLC involves the separation of components in a mixture based on their differential partitioning between a stationary phase (typically a thin layer of silica gel or alumina (B75360) on a plate) and a mobile phase (a solvent or solvent mixture). wisc.edu A small spot of the reaction mixture is applied to the baseline of the TLC plate, which is then placed in a chamber containing the mobile phase. umich.edumit.edu As the solvent moves up the plate by capillary action, it carries the compounds with it at different rates depending on their polarity and affinity for the stationary phase. wisc.edu

For instance, in a reaction to synthesize a derivative of this compound, aliquots of the reaction mixture can be taken at different time intervals and spotted on a TLC plate alongside the starting materials. libretexts.orgmdpi.com After developing the plate and visualizing the spots (e.g., under UV light or by using a chemical stain), the disappearance of the starting material spots and the appearance of a new spot corresponding to the product can be observed. umass.edumit.edu The retention factor (Rf), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic value for a specific compound under a given set of conditions and can be used to help identify the product. libretexts.orglibretexts.org

Table 1: Illustrative TLC Data for a Hypothetical Reaction

| Time (min) | Starting Material Rf | Product Rf | Observations |

| 0 | 0.65 | - | Only starting material is present. |

| 30 | 0.65 | 0.40 | A new spot for the product has appeared. |

| 60 | 0.65 (faint) | 0.40 | The starting material spot has diminished, and the product spot has intensified. |

| 120 | - | 0.40 | The starting material has been completely consumed. |

This table is for illustrative purposes and does not represent actual experimental data.

Gas Chromatography (GC) for Purity Assessment and Quantification

Gas Chromatography (GC) is a powerful analytical technique used to separate and analyze volatile compounds. birchbiotech.com It is widely employed for determining the purity of a sample and quantifying the amounts of different components within a mixture. birchbiotech.comlibretexts.org In the research of this compound, GC is essential for assessing the purity of the final product and any intermediates. sigmaaldrich.com

In GC, a sample is vaporized and injected into the instrument, where it is carried by an inert gas (the mobile phase) through a column containing a stationary phase. sigmaaldrich.com The separation is based on the differential partitioning of the compounds between the gas phase and the stationary phase. birchbiotech.com Compounds with higher volatility and lower affinity for the stationary phase travel through the column faster and are detected earlier. sigmaaldrich.com The output, a chromatogram, shows peaks corresponding to each separated component, with the area under each peak being proportional to the amount of that compound. birchbiotech.com

For this compound, a GC analysis can reveal the presence of any unreacted starting materials or byproducts, thus providing a quantitative measure of its purity. libretexts.org By comparing the retention times of the peaks in the sample chromatogram to those of known standards, the identity of the components can be confirmed. libretexts.org Often, GC is coupled with Mass Spectrometry (GC-MS), which provides mass spectral data for each peak, further aiding in the identification of unknown impurities. academicjournals.orgrestek.comnih.gov

Table 2: Representative GC Data for Purity Analysis

| Peak Number | Retention Time (min) | Compound | Area (%) |

| 1 | 4.8 | Solvent | - |

| 2 | 8.2 | Impurity A | 1.5 |

| 3 | 10.5 | This compound | 98.2 |

| 4 | 12.1 | Impurity B | 0.3 |

This table is for illustrative purposes and does not represent actual experimental data.

High-Performance Liquid Chromatography (HPLC), with emphasis on Chiral HPLC for Enantiomeric Excess Determination

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used analytical technique for the separation, identification, and quantification of compounds in a mixture. ekb.eg It operates on a similar principle to TLC but with much higher resolution and efficiency due to the use of a high-pressure pump to force the mobile phase through a column packed with a stationary phase. chromatographyonline.com

In the context of this compound research, HPLC is particularly crucial for analyzing non-volatile or thermally unstable derivatives that are not suitable for GC analysis. nih.gov A specific and highly important application of HPLC in this field is Chiral HPLC. uma.es Since many reactions involving this compound can produce chiral products (molecules that are non-superimposable mirror images of each other, called enantiomers), it is essential to determine the enantiomeric excess (e.e.), which is a measure of the purity of one enantiomer over the other. nih.gov

Chiral HPLC utilizes a chiral stationary phase (CSP) that can interact differently with the two enantiomers of a chiral compound, leading to their separation. chromatographyonline.comgcms.czsigmaaldrich.com This allows for the quantification of each enantiomer and the determination of the e.e. uma.es For example, in the asymmetric synthesis of a chiral derivative of this compound, Chiral HPLC is the standard method to assess the success of the enantioselective catalyst or reagent used. wiley-vch.dersc.org The chromatogram will show two separate peaks for the two enantiomers, and the ratio of their areas directly corresponds to the enantiomeric ratio. wiley-vch.de

Table 3: Example of Chiral HPLC Data for Enantiomeric Excess (e.e.) Determination

| HPLC Column | Mobile Phase | Flow Rate (mL/min) | Retention Time (R-enantiomer) (min) | Retention Time (S-enantiomer) (min) | Enantiomeric Excess (%) |

| Chiralpak AD | n-heptane/i-PrOH (95:5) | 1.0 | 34.3 | 38.4 | 96 |

| Chiralpak OJ-H | n-hexane/IPA (80:20) | 1.0 | 15.65 | 19.22 | 98 |

Data in this table is derived from literature sources. wiley-vch.dersc.org

X-ray Crystallography for Definitive Absolute Stereochemistry Determination

X-ray Crystallography is an indispensable technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. wikipedia.orglibretexts.org It provides unambiguous proof of the absolute stereochemistry of a chiral molecule, which is often challenging to determine by other spectroscopic methods alone. nih.gov

The technique involves irradiating a single crystal of the compound with a beam of X-rays. wikipedia.org The electrons in the atoms of the crystal diffract the X-rays, producing a unique diffraction pattern of spots. libretexts.org By analyzing the positions and intensities of these spots, a three-dimensional electron density map of the molecule can be generated, from which the exact positions of all the atoms can be determined. wikipedia.org

For chiral derivatives of this compound, obtaining a single crystal suitable for X-ray diffraction analysis is a critical step. nih.gov If successful, the resulting crystal structure provides definitive proof of the molecule's connectivity and, most importantly, its absolute configuration (R or S). nih.govresearchgate.netmdpi.comnih.gov This information is vital for understanding the mechanism of stereoselective reactions and for correlating the biological activity of a compound with its specific three-dimensional structure.

Table 4: Hypothetical Crystallographic Data for a this compound Derivative

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 8.456 |

| c (Å) | 15.789 |

| β (°) | 98.76 |

| Volume (ų) | 1334.5 |

| Z | 4 |

| R-factor | 0.045 |

This table is for illustrative purposes and does not represent actual experimental data.

Q & A

Q. What are the recommended synthetic routes for Dimethyl 2-Oxopropylmalonate, and how do reaction conditions influence yield?

this compound (CASRN 24889-15-4) is typically synthesized via malonate ester condensation or alkylation reactions. Optimization of reaction parameters, such as temperature (e.g., 0–25°C for kinetically controlled reactions) and catalyst choice (e.g., alkali metal alkoxides), is critical to minimize side products like enolates or over-alkylated derivatives. Solvent polarity (e.g., THF vs. DMF) also affects reaction efficiency. For purity >98%, recrystallization in non-polar solvents or column chromatography (silica gel, hexane/ethyl acetate gradients) is recommended .

Q. Which analytical techniques are most reliable for characterizing this compound?

- NMR Spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR are essential for confirming ester groups (δ 3.6–3.8 ppm for methoxy protons) and ketone functionality (δ 2.1–2.3 ppm for oxopropyl protons).

- Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) validates molecular mass (C8H12O5, exact mass 188.0685 g/mol).

- IR Spectroscopy : Strong carbonyl stretches (~1740 cm<sup>-1</sup>) confirm ester and ketone groups. Cross-referencing with PubChem data ensures consistency .

Q. What safety precautions are critical when handling this compound in the lab?

- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and flame-resistant lab coats to prevent skin/eye contact.

- Ventilation : Use fume hoods to avoid inhalation of aerosols (PAC-2: 1600 mg/m³ for similar esters).

- Storage : Keep in sealed containers away from oxidizers (e.g., peroxides) to prevent exothermic decomposition .

Advanced Research Questions

Q. How can researchers resolve contradictions in reactivity data for this compound in cross-coupling reactions?

Conflicting reactivity reports (e.g., enolate stability vs. keto-enol tautomerization) often arise from solvent polarity or base strength variations. For example:

- In polar aprotic solvents (DMF), enolate formation dominates, enabling nucleophilic alkylation.

- In non-polar solvents (toluene), the keto form prevails, favoring electrophilic substitutions. Systematic kinetic studies under controlled conditions (pH, temperature) and DFT calculations can clarify mechanistic pathways .

Q. What methodologies are effective for scaling up this compound synthesis while maintaining purity?

Pilot-scale reactive distillation (e.g., analogous to dimethyl carbonate synthesis) improves yield by continuously removing byproducts like methanol. Key parameters:

- Catalyst loading (e.g., 1–5 mol% NaOMe).

- Reflux ratio optimization to balance purity and energy costs. Process analytical technology (PAT), such as in-line FTIR, monitors reaction progress in real time .

Q. How does this compound’s electronic structure influence its role as a building block in multi-step syntheses?

The electron-withdrawing ketone and ester groups activate adjacent carbons for:

Q. What strategies mitigate data quality issues in literature reviews for this compound?

Follow the EPA’s tiered approach for literature evaluation:

- Tier 1 : Screen peer-reviewed journals (e.g., ACS, RSC databases) and PubChem data.

- Tier 2 : Validate grey literature (patents, theses) using criteria like reproducibility and analytical rigor. Exclude non-peer-reviewed sources (e.g., commercial websites) to avoid bias .

Methodological Notes

- Experimental Design : Use case studies (16% of methodologies) for exploratory synthesis and multiple-case frameworks (26%) for comparative reaction optimization .

- Data Reporting : Include raw spectral data (NMR, MS) in supplementary materials to enhance reproducibility.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.